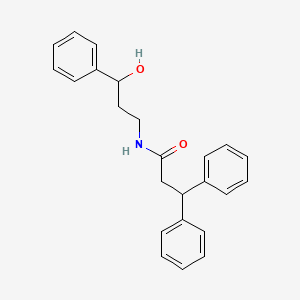

![molecular formula C14H17NO4S B6501958 N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide CAS No. 1396748-13-2](/img/structure/B6501958.png)

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .

Synthesis Analysis

Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively .Molecular Structure Analysis

Furan is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring . The DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid .Physical And Chemical Properties Analysis

Furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring. It has a density of 1160 kg/m3 and boils at 161.7°C .Applications De Recherche Scientifique

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide has been used in a variety of scientific research applications. It has been used in experiments involving cell cultures, enzymes, and biochemical pathways. It has been used to study the effects of drugs on cell growth, metabolism, and proliferation. It has also been used to study the effects of drugs on enzyme activity, gene expression, and signal transduction pathways. This compound has also been used to study the effects of drugs on the immune system and to study the effects of drugs on the cardiovascular system.

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . For instance, some furan-containing compounds target the protein aldose reductase .

Mode of Action

Furan derivatives have been found to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide in lab experiments has a number of advantages. It is relatively easy to synthesize in the lab, and it has a wide range of biochemical and physiological effects. It is also relatively safe to use in experiments, as it has low toxicity and does not have any known side effects. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it must be used quickly after synthesis. It is also not very soluble in water, which can make it difficult to use in experiments involving aqueous solutions.

Orientations Futures

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide has a wide range of potential applications in scientific research. It can be used to study the effects of drugs on cell growth, metabolism, and proliferation. It can also be used to study the effects of drugs on the immune system and the cardiovascular system. Additionally, it can be used to study the effects of drugs on enzyme activity, gene expression, and signal transduction pathways. Finally, this compound can be used to study the effects of drugs on the nervous system, as it has been shown to increase the activity of the enzyme acetylcholinesterase.

Méthodes De Synthèse

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide can be synthesized using a variety of methods. The most common method involves reacting furan-2-yl-2-hydroxypropyl chloride with 1-phenylmethanesulfonyl chloride in an aqueous medium. This reaction produces this compound and hydrochloric acid as byproducts. The reaction can be catalyzed by a variety of acids, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 0-50°C and is usually complete within 1-2 hours.

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-14(16,13-8-5-9-19-13)11-15-20(17,18)10-12-6-3-2-4-7-12/h2-9,15-16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDHZHMCRWQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6501879.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6501902.png)

![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)

![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6501927.png)

![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)

![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)

![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)

![3-[2-(furan-2-yl)-2-hydroxypropyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6501973.png)

![3-propyl-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6501978.png)